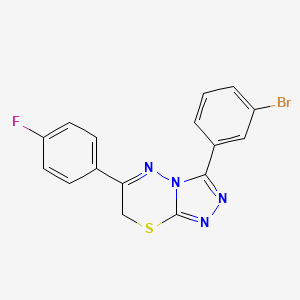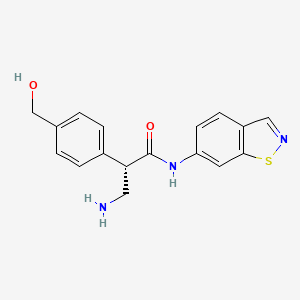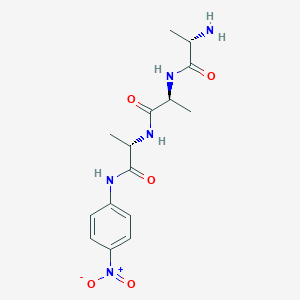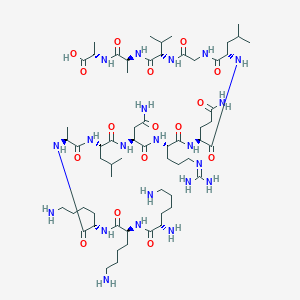
Ripk1-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripk1-IN-23 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, making it a significant target for therapeutic interventions in various diseases, including autoimmune, inflammatory, neurodegenerative, and ischemic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-23 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ripk1-IN-23 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated compounds .
Scientific Research Applications
Ripk1-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of RIPK1 in various biochemical pathways and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the effects of RIPK1 inhibition on cell death, inflammation, and immune responses.
Medicine: Explored as a potential therapeutic agent for treating diseases such as rheumatoid arthritis, Crohn’s disease, amyotrophic lateral sclerosis, and Alzheimer’s disease.
Industry: Utilized in the development of new drugs targeting RIPK1 and related pathways
Mechanism of Action
Ripk1-IN-23 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, such as receptor-interacting serine/threonine-protein kinase 3 (RIPK3) and mixed lineage kinase domain-like protein (MLKL), thereby blocking necroptosis and inflammation. The molecular targets and pathways involved include the tumor necrosis factor receptor 1 (TNFR1) signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1 (Nec-1): A well-known RIPK1 inhibitor that binds to the allosteric pocket of RIPK1 and prevents its activation.
GSK2656157: Another RIPK1 inhibitor with a similar mechanism of action but different chemical structure.
Necrostatin-34 (Nec-34): A newer RIPK1 inhibitor that stabilizes RIPK1 in an inactive conformation .
Uniqueness of Ripk1-IN-23
This compound is unique due to its high selectivity and potency in inhibiting RIPK1. Unlike some other inhibitors, this compound does not significantly affect other kinases, reducing the likelihood of off-target effects. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C27H22N6O3 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
5-benzyl-N-[(3S)-7-(4-cyanophenyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C27H22N6O3/c1-33-22-14-20(19-9-7-18(15-28)8-10-19)11-12-23(22)36-16-21(27(33)35)29-26(34)25-30-24(31-32-25)13-17-5-3-2-4-6-17/h2-12,14,21H,13,16H2,1H3,(H,29,34)(H,30,31,32)/t21-/m0/s1 |
InChI Key |
QTBCDZWVZJCVKZ-NRFANRHFSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C#N)OC[C@@H](C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C#N)OCC(C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


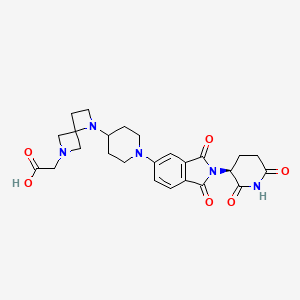

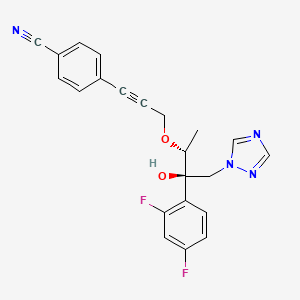
![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)
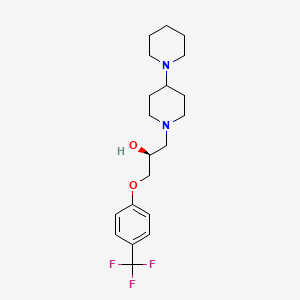

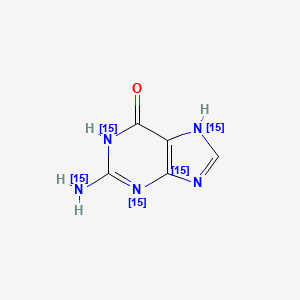

![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
